6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid
Description
Systematic Nomenclature and CAS Registry Information
6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid is systematically named according to IUPAC guidelines as 6-[(2,6-dimethylpyridin-3-yl)oxy]pyridine-2-carboxylic acid . This nomenclature reflects its core pyridine-2-carboxylic acid (picolinic acid) structure, substituted at the 6-position with a (2,6-dimethylpyridin-3-yl)oxy group. The compound is registered under the Chemical Abstracts Service (CAS) number 1316220-33-3 , which uniquely identifies it in chemical databases. The CAS registry entry consolidates synthetic, spectroscopic, and pharmacological data, making it a critical identifier for researchers and regulatory bodies.
Molecular Formula, Weight, and SMILES Representation
The molecular formula of this compound is C₁₃H₁₂N₂O₃ , corresponding to a molecular weight of 244.25 g/mol . The SMILES notation O=C(C1=NC(OC2=CC=C(C)N=C2C)=CC=C1)O encodes its structure, highlighting the carboxylic acid group at position 2 of the picolinic acid moiety and the ether-linked 2,6-dimethylpyridine substituent at position 6. This representation facilitates computational modeling and cheminformatics applications.
Table 1: Key molecular identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1316220-33-3 |
| Molecular Formula | C₁₃H₁₂N₂O₃ |
| Molecular Weight (g/mol) | 244.25 |
| SMILES | O=C(C1=NC(OC2=CC=C(C)N=C2C)=CC=C1)O |
Crystallographic Data and Conformational Analysis
While crystallographic data for this compound has not been explicitly reported, structural analogs provide insights into its likely conformation. For instance, the crystal structure of 6-(pyridin-3-yloxy)pyridine-2-carboxylic acid (CAS 149528-26-7) adopts a planar configuration due to π-π stacking between the pyridine rings. Similarly, dipicolinic acid (pyridine-2,6-dicarboxylic acid) exhibits a rigid, planar geometry stabilized by intramolecular hydrogen bonding. Computational models suggest that the 2,6-dimethyl groups on the pyridine substituent introduce steric hindrance, potentially distorting the planarity of the ether-linked pyridine ring. This steric effect may influence packing efficiency in the solid state and solubility in polar solvents.
Comparative Analysis with Related Picolinic Acid Derivatives
This compound belongs to a broader class of picolinic acid derivatives, which vary in substituent patterns and biological activity. Key comparisons include:
- Picolinic Acid (Pyridine-2-carboxylic acid) : The parent compound lacks substituents, resulting in higher aqueous solubility (1.2 g/mL) compared to its derivatives. Its metal-chelating properties are well-documented, particularly with zinc and chromium.
- Dipicolinic Acid (Pyridine-2,6-dicarboxylic acid) : The addition of a second carboxylic acid group at position 6 enhances its ability to form coordination complexes with transition metals, making it a ligand in metalloenzyme studies.
- 6-(Pyridin-3-yloxy)pyridine-2-carboxylic Acid : This analog replaces the 2,6-dimethylpyridine group with a simple pyridin-3-yloxy substituent, reducing steric bulk but maintaining π-stacking interactions.
Table 2: Structural and functional comparisons
| Compound | Molecular Formula | Key Substituents | Notable Properties |
|---|---|---|---|
| Picolinic Acid | C₆H₅NO₂ | None | Metal chelation, high solubility |
| Dipicolinic Acid | C₇H₅NO₄ | -COOH at positions 2 and 6 | Coordination chemistry |
| 6-(Pyridin-3-yloxy)pyridine-2-carboxylic Acid | C₁₁H₈N₂O₃ | Pyridin-3-yloxy at position 6 | Moderate lipophilicity |
| This compound | C₁₃H₁₂N₂O₃ | 2,6-Dimethylpyridin-3-yloxy at position 6 | Enhanced steric hindrance |
The 2,6-dimethylpyridin-3-yloxy group in this compound introduces both electronic and steric effects. The methyl groups increase lipophilicity (predicted logP ≈ 1.08) compared to unsubstituted analogs, potentially enhancing membrane permeability. Furthermore, the electron-donating methyl groups may stabilize the pyridine ring through hyperconjugation, altering its reactivity in substitution or coordination reactions.
Properties
IUPAC Name |
6-(2,6-dimethylpyridin-3-yl)oxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-8-6-7-11(9(2)14-8)18-12-5-3-4-10(15-12)13(16)17/h3-7H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKAKVOTHVBHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC2=CC=CC(=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid typically involves the activation of picolinic acid to its corresponding acid chloride, followed by coupling with 2,6-dimethylpyridin-3-ol. The reaction conditions often include the use of thionyl chloride for the activation step and a base such as triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. These methods would involve the use of large-scale reactors and continuous flow processes to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its functional groups.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted picolinic acid derivatives .
Scientific Research Applications
Chemical Applications
Ligand in Coordination Chemistry
This compound is widely used as a ligand in coordination chemistry. It facilitates various chemical transformations by forming stable complexes with metal ions. Its ability to chelate metal ions such as zinc, copper, and iron enhances its utility in catalysis and other chemical processes.
Catalysis
In catalysis, 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid is employed to promote reactions that require specific metal ion interactions. Its unique structure allows it to stabilize transition states in catalytic cycles, making it a valuable tool for synthetic chemists.
Biological Applications
Biochemical Properties
The compound acts as a significant chelating agent, interacting with various enzymes and proteins. It has been shown to influence cellular functions by modulating cell signaling pathways and gene expression. For instance, it affects the activity of zinc finger proteins that are crucial for gene regulation.
Herbicidal Activity
Research indicates that this compound exhibits potent herbicidal effects by disrupting the auxin signaling pathway in plants. It binds strongly to auxin-signaling F-box protein 5 (AFB5), leading to abnormal growth patterns in weeds and making it an effective herbicide compared to traditional options like picloram.
Medical Applications
Therapeutic Potential
Ongoing research is investigating the therapeutic applications of this compound in treating various diseases. Its interactions with biological targets suggest potential benefits in managing conditions related to inflammation and autoimmune disorders .
Drug Development
The compound's ability to modulate enzyme activity positions it as a candidate for drug development. For example, its role in regulating interleukin-6 (IL-6), a key player in inflammatory responses, highlights its potential in developing treatments for cardiovascular diseases and other inflammatory conditions .
Industrial Applications
Material Development
In industrial settings, this compound is utilized as a building block for synthesizing more complex chemical entities. Its unique properties make it suitable for developing new materials with specific functionalities.
Chemical Synthesis
The compound serves as an essential intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its versatility allows chemists to explore novel synthetic pathways that can lead to the discovery of new compounds with desired biological activities.
Case Studies
- Herbicidal Efficacy Study : A study demonstrated that this compound effectively inhibited the growth of several weed species by targeting AFB5. This research showed that the compound's binding affinity was significantly higher than that of conventional herbicides.
- Biochemical Interaction Study : Research highlighted the compound's role in modulating zinc-dependent enzymes. By chelating zinc ions, it was observed to inhibit certain enzymatic activities while enhancing others, showcasing its dual role as both an inhibitor and activator depending on the context.
- Therapeutic Application Research : Investigations into the compound's effects on IL-6 regulation revealed promising results for treating inflammatory diseases. The findings suggested that it could serve as a novel therapeutic agent for conditions like arthritis and asthma .
Mechanism of Action
The mechanism of action of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Substituent Effects on Polarity and Solubility
- Sulfonyl/Sulfonamide Derivatives (Compounds 6, 7, 8) : The methylsulfonyl and sulfonamide groups in these compounds increase polarity due to their electron-withdrawing nature. For example, 6-((Methylsulfonyl)methyl)picolinic acid (6) has a sulfonyl group that enhances water solubility compared to the target compound’s dimethylpyridinyl ether .
- Dipicolinic Acid: With two carboxylic acid groups, it exhibits high water solubility and strong metal-chelating properties, making it distinct from monocarboxylic derivatives like the target compound .
- 6-(3-Ethoxyphenyl)picolinic Acid : The ethoxyphenyl group contributes to higher lipophilicity (XLogP3 = 3.3) compared to the target compound’s dimethylpyridinyloxy group, which may favor membrane permeability .
Steric and Electronic Influences
- Target Compound : The (2,6-dimethylpyridin-3-yl)oxy group provides a rigid, planar aromatic system with moderate steric hindrance, which may optimize binding in receptor pockets or catalytic sites.
Biological Activity
Overview
6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in herbicidal applications and its interactions with various biochemical pathways.
Target Interaction
The primary target of this compound is the auxin-signaling F-box protein 5 (AFB5) . This interaction is crucial as it modulates the auxin signaling pathway, which is integral to plant growth and development. The compound exhibits a stronger binding affinity to AFB5 compared to traditional herbicides like picloram, leading to its potent herbicidal effects.
Biochemical Pathways
The compound's interaction with AFB5 influences several biochemical pathways:
- Cell Signaling : It affects cellular signaling pathways that regulate gene expression and metabolic processes.
- Metal Ion Chelation : The compound acts as a chelating agent, binding to essential metal ions such as zinc, copper, and iron, which are vital for enzymatic reactions. This chelation can inhibit or activate enzyme functions depending on the context.
Herbicidal Effects
Research indicates that this compound has significant herbicidal activity due to its ability to disrupt auxin signaling in weeds. This action leads to abnormal growth patterns and eventual plant death, making it an effective herbicide in agricultural settings.
Cellular Effects
In laboratory studies, the compound has been shown to:
- Modulate gene expression linked to stress responses.
- Influence cellular metabolism by affecting the activity of zinc finger proteins, which are crucial for gene regulation.
Stability and Dosage Effects
Research has demonstrated that the stability of this compound under standard laboratory conditions remains high; however, its biological activity may decrease over time due to degradation. In animal models, varying dosages have shown that lower doses can enhance metabolic processes while higher doses may lead to toxicity.
Comparative Analysis
A comparative study was conducted to evaluate the herbicidal efficacy of this compound against other known herbicides. The results indicated that this compound outperformed several conventional herbicides in terms of both efficacy and selectivity towards target weeds .
Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Herbicidal Activity | Disrupts auxin signaling leading to weed death | |
| Metal Ion Chelation | Binds with zinc, copper, iron affecting enzymatic reactions | |
| Gene Regulation | Modulates expression of genes involved in stress responses | |
| Stability | Remains stable under lab conditions; activity diminishes over time | |
| Dosage Effects | Lower doses enhance metabolism; higher doses may cause toxicity |
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 6-((2,6-dimethylpyridin-3-yl)oxy)picolinic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 3-hydroxy-2,6-dimethylpyridine and 6-halopicolinic acid derivatives (e.g., 6-chloropicolinic acid) in the presence of a base like K₂CO₃. Key factors include solvent choice (DMF or DMSO for high polarity), temperature (80–120°C), and reaction time (12–24 hours). Catalysts such as CuI may enhance regioselectivity .
- Data Contradictions : Some studies report lower yields (<50%) due to steric hindrance from the 2,6-dimethyl groups on the pyridine ring, while others achieve >70% yields using microwave-assisted synthesis to reduce side reactions .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, methyl groups at δ 2.3–2.8 ppm).
- ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₄N₂O₃: calculated 263.10, observed 263.09) .
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .
Q. What are the stability considerations for storing this compound?
- Methodology : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. How does the steric and electronic environment of the pyridine ring influence the reactivity of this compound in cross-coupling reactions?
- Methodology : Perform density functional theory (DFT) calculations to map electron density at the oxygen bridge and adjacent carbons. Experimentally, compare Suzuki-Miyaura coupling rates using Pd(PPh₃)₄ with aryl boronic acids under varying temperatures (60–100°C). The 2,6-dimethyl groups may sterically hinder transmetalation, requiring bulky ligands (e.g., XPhos) for improved efficiency .
Q. What structure-activity relationships (SAR) can be established for analogs of this compound in biological assays?
- Methodology : Synthesize derivatives (e.g., replacing methyl groups with halogens or altering the picolinic acid moiety) and test in enzyme inhibition assays (e.g., IDO1 for immunomodulation). Use molecular docking to correlate substituent effects with binding affinity. For example:
| Derivative | IC₅₀ (μM) | Binding Energy (kcal/mol) |
|---|---|---|
| Parent compound | 1.2 | -8.5 |
| 6-Fluoro analog | 0.7 | -9.1 |
| 2,6-Diethylpyridin-3-yl | 3.5 | -7.8 |
| Data adapted from analogs in . |
Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?
- Methodology : Conduct a systematic solubility screen using the shake-flask method. For example:
Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?
- Methodology : Use LC-HRMS with a Q-TOF detector to identify impurities at <0.1% levels. For example, residual methyl fluorosulfonate (from synthesis) can be quantified via MRM transitions (m/z 117→99) .
Experimental Design Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
